(E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate
Description
(E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate is a complex organic compound that features a combination of functional groups, including a cyano group, an ethoxy group, and a methoxy group
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-3-30-19-9-8-15(13-20(19)29-2)12-16(14-24)23(28)31-11-10-25-21(26)17-6-4-5-7-18(17)22(25)27/h4-9,12-13H,3,10-11H2,1-2H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPKEFHPSLYLMI-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindolinone Moiety: This can be achieved through the reaction of phthalic anhydride with an amine to form the isoindolinone structure.
Aldol Condensation: The next step could involve an aldol condensation reaction between the isoindolinone derivative and an aldehyde to introduce the acrylate moiety.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The ethoxy and methoxy groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its various functional groups might interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group, for example, could form hydrogen bonds or participate in nucleophilic attacks, while the ethoxy and methoxy groups might influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: Lacks the ethoxy group, which might affect its reactivity and applications.
(E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate: Lacks the methoxy group, potentially altering its chemical properties.
Uniqueness
The presence of both ethoxy and methoxy groups in (E)-2-(1,3-dioxoisoindolin-2-yl)ethyl 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylate makes it unique, as these groups can influence the compound’s solubility, reactivity, and potential interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
